PTH-histidine

CAS No.: 5835-68-7

Cat. No.: VC3788025

Molecular Formula: C13H12N4OS

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5835-68-7 |

|---|---|

| Molecular Formula | C13H12N4OS |

| Molecular Weight | 272.33 g/mol |

| IUPAC Name | 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) |

| Standard InChI Key | BANMZNRKVSFJBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 |

Introduction

Chemical Identity and Formation of PTH-Histidine

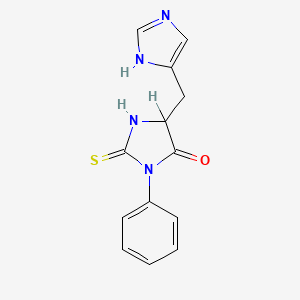

PTH-histidine is generated when histidine undergoes Edman degradation, a stepwise process that sequentially removes amino acids from the N-terminus of a peptide. The reaction involves treating the peptide with phenylisothiocyanate (PITC) under alkaline conditions, forming a phenylthiocarbamoyl derivative. Subsequent cleavage with anhydrous acid releases the N-terminal amino acid as a thiazolinone derivative, which is then converted to the more stable PTH-amino acid via aqueous acid treatment . For histidine, this results in the formation of PTH-histidine, characterized by a phenylthiohydantoin ring linked to the imidazole side chain of histidine (Fig. 1).

Key Structural Features:

-

The imidazole group of histidine remains intact in PTH-histidine, contributing to its unique chemical reactivity and spectral properties.

-

The phenylthiohydantoin moiety introduces aromaticity, enabling detection via ultraviolet (UV) absorbance at 269 nm .

Role of PTH-Histidine in Edman Degradation

Edman degradation remains the gold standard for de novo peptide sequencing. PTH-histidine’s identification is critical for resolving sequences in histidine-rich regions of proteins, such as enzyme active sites or metal-binding domains.

Quantification and Reproducibility

In a landmark study, gas-liquid chromatography revealed that PTH-histidine yields during Edman degradation were consistently lower than those of other residues (e.g., serine or valine), with repetitive yields dropping to 50% by cycle 32 of a 37-residue peptide . This decline was attributed to side reactions involving the imidazole group, highlighting the need for optimized reaction conditions when sequencing histidine-containing peptides.

Analytical Techniques for PTH-Histidine Characterization

Chromatographic Methods

Reverse-phase HPLC is the most widely used technique for separating PTH-amino acids. PTH-histidine elutes later than non-polar derivatives (e.g., PTH-phenylalanine) due to its polar imidazole group. A study comparing 20 PTH-amino acids reported the following retention times for PTH-histidine:

| Column Type | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (5 μm) | Acetonitrile/water | 12.3 ± 0.2 |

| Phenylhexyl (3 μm) | Methanol/water | 14.7 ± 0.3 |

Spectroscopic Identification

Circular dichroism (CD) spectroscopy has emerged as a powerful tool for determining the absolute configuration of PTH-histidine. The CD spectrum of L-PTH-histidine exhibits a positive Cotton effect at 270 nm, while the D-enantiomer shows a negative signal (Fig. 2) . This dichroic inversion enables unambiguous stereochemical assignment, critical for studying post-translationally modified histidine residues in therapeutic peptides.

Applications in Peptide Engineering and Biotechnology

Metal-Binding Peptides

The imidazole group of histidine facilitates interactions with metal ions such as zinc(II). Substituting histidine at position 10 in parathyroid hormone (PTH) fragments enhanced agonist activity by 8-fold in the presence of Zn(II), as demonstrated by nuclear magnetic resonance (NMR) and cAMP assays . This finding underscores PTH-histidine’s role in designing metal-responsive peptides for drug delivery systems.

Quality Control in Biopharmaceuticals

PTH-histidine analysis is integral to verifying the sequence fidelity of synthetic peptides used in therapeutics. For example, in the production of halicylindramide C—a marine depsipeptide with antitumor activity—HPLC-MS/CD confirmed the presence of L-histidine at position 8, ensuring compliance with regulatory standards .

Limitations and Future Directions

Despite its utility, PTH-histidine analysis faces challenges:

-

Low Yields: Side reactions during Edman degradation reduce recoverable PTH-histidine, necessitating redundant sequencing runs .

-

Oxidative Modifications: Methionine oxidation in adjacent residues can alter retention times, complicating peak identification .

Future research should focus on:

-

Developing non-invasive sequencing methods (e.g., top-down proteomics) to bypass Edman degradation.

-

Integrating machine learning algorithms to predict PTH-histidine elution patterns under diverse chromatographic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume